molecular formula C11H17ClN2O B8322884 2-(6-chloropyridin-3-yloxy)-N,N,2-trimethylpropan-1-amine

2-(6-chloropyridin-3-yloxy)-N,N,2-trimethylpropan-1-amine

Cat. No.: B8322884
M. Wt: 228.72 g/mol
InChI Key: WHGNWFUOPQKIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloropyridin-3-yloxy)-N,N,2-trimethylpropan-1-amine is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)oxy-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C11H17ClN2O/c1-11(2,8-14(3)4)15-9-5-6-10(12)13-7-9/h5-7H,8H2,1-4H3

InChI Key

WHGNWFUOPQKIOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C)OC1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a large capacity microwave tube containing 2-(6-chloropyridin-3-yloxy)-2-methylpropanal (354 mg, 1.77 mmol) and sodium triacetoxyborohydride (940 mg, 4.43 mmol) in dry dichloromethane (4 ml) was added glacial acetic acid (0.81 ml, 14.2 mmol) followed by a 2 M solution of dimethylamine (14.2 ml, 28.4 mmol, in tetrahydrofuran). The tube was capped and heated to 50° C. (oil bath) with vigorous stirring for 16 hours. The mixture was cooled to ambient and the contents poured into a separatory funnel containing an aqueous solution of saturated sodium bicarbonate (30 ml). Dichloromethane (30 ml) was added and the mixture was shaken. The contents were filtered through a plug of celite, washing well with dichloromethane. The filtrate was collected and washed with a brine solution (40 ml). The dichloromethane phase was collected and the aqueous phase was back extracted with methylene chloride (2×40 mL). The organic phases were combined, dried over magnesium sulfate, filtered and stripped. The material was purified by preparative thin layer chromatography (2 plates), eluting with 1.8% methanol/dichloromethane. The plates were then re-developed with 2.6% methanol/dichloromethane, and the product band was collected which provided the desired as a light yellow mobile oil, which slowly solidified on standing (255 mg). (M+H)+=229 m/e.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.2 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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